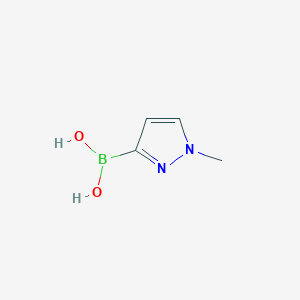
4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile
概要
説明
4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile is a chemical compound characterized by its unique molecular structure, which includes a pyrimidinyl group, a chloro substituent, a morpholinyl group, and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2-chloropyrimidin-4-yl with morpholine under controlled conditions to form the morpholinyl-substituted pyrimidinyl intermediate. This intermediate is then further reacted with benzonitrile derivatives to introduce the benzonitrile group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting specific diseases.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism by which 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
類似化合物との比較
4-(2-Chloropyrimidin-4-yl)morpholine
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
Uniqueness: 4-(2-Chloropyrimidin-4-yl)-2-morpholinobenzonitrile stands out due to its benzonitrile group, which is not present in the similar compounds listed above. This structural difference may confer unique chemical and biological properties to the compound.
特性
IUPAC Name |
4-(2-chloropyrimidin-4-yl)-2-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-15-18-4-3-13(19-15)11-1-2-12(10-17)14(9-11)20-5-7-21-8-6-20/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFLVUANIKTDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C3=NC(=NC=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601201075 | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-30-0 | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601201075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B1424203.png)
![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)
![4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1424208.png)

![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1424213.png)
![6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424214.png)


![7-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424218.png)

![[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B1424220.png)
